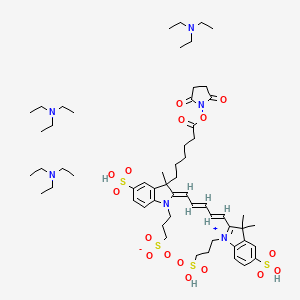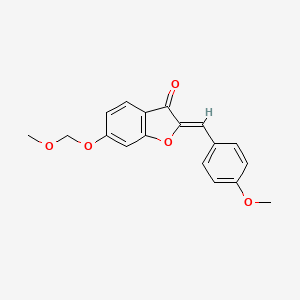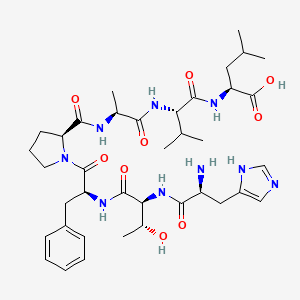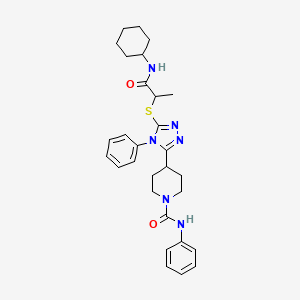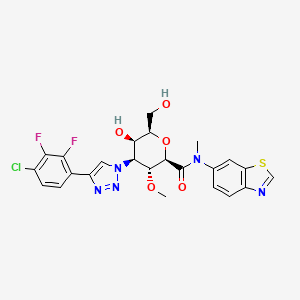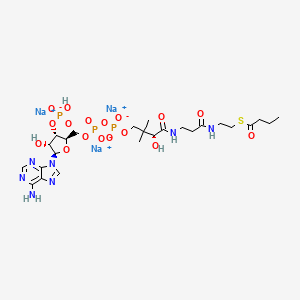
Butyryl-Coenzyme A (trisodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyryl-Coenzyme A (trisodium) is an organic coenzyme A-containing derivative of butyric acid. It is a natural product found in many biological pathways, such as fatty acid metabolism (degradation and elongation), fermentation, and 4-aminobutanoate (GABA) degradation . This compound plays a crucial role as an intermediate in various metabolic processes, particularly in the conversion to and from crotonyl-Coenzyme A, mediated by butyryl-Coenzyme A dehydrogenase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyryl-Coenzyme A (trisodium) typically involves the enzymatic conversion of butyric acid to butyryl-Coenzyme A. This process is facilitated by enzymes such as butyryl-Coenzyme A dehydrogenase and acetyl-Coenzyme A acetyltransferase . The reaction conditions often require a controlled pH environment, typically around pH 7.0, and a temperature of 25°C to maintain enzyme activity .
Industrial Production Methods
Industrial production of Butyryl-Coenzyme A (trisodium) involves the use of microbial fermentation processes. Specific strains of bacteria, such as Clostridium species, are employed to produce butyryl-Coenzyme A through the fermentation of butyric acid . The process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Butyryl-Coenzyme A (trisodium) undergoes various chemical reactions, including:
Oxidation: Conversion to crotonyl-Coenzyme A by butyryl-Coenzyme A dehydrogenase.
Reduction: Conversion back to butyryl-Coenzyme A from crotonyl-Coenzyme A.
Substitution: Transfer of the Coenzyme A moiety to other molecules, such as acetate, resulting in the formation of butyrate and acetyl-Coenzyme A.
Common Reagents and Conditions
Common reagents used in these reactions include butyric acid, crotonyl-Coenzyme A, and various enzymes such as butyryl-Coenzyme A dehydrogenase and acetyl-Coenzyme A acetyltransferase . The reactions typically occur under physiological conditions, with a pH around 7.0 and a temperature of 25°C .
Major Products
The major products formed from these reactions include crotonyl-Coenzyme A, butyrate, and acetyl-Coenzyme A .
科学研究应用
Butyryl-Coenzyme A (trisodium) has a wide range of scientific research applications, including:
作用机制
Butyryl-Coenzyme A (trisodium) exerts its effects through its role as an intermediate in metabolic pathways. It participates in the conversion of butyric acid to crotonyl-Coenzyme A and vice versa, mediated by enzymes such as butyryl-Coenzyme A dehydrogenase . This conversion is essential for the production of energy and the regulation of various cellular processes .
相似化合物的比较
Similar Compounds
Acetyl-Coenzyme A: Another coenzyme A-containing compound involved in metabolic processes.
Crotonyl-Coenzyme A: An intermediate in the conversion of butyryl-Coenzyme A.
Propionyl-Coenzyme A: Similar in structure and function, involved in fatty acid metabolism.
Uniqueness
Butyryl-Coenzyme A (trisodium) is unique due to its specific role in the conversion of butyric acid to crotonyl-Coenzyme A and its involvement in various metabolic pathways . Its high calculated potential Gibbs energy and specific enzymatic interactions distinguish it from other similar compounds .
属性
分子式 |
C25H39N7Na3O17P3S |
|---|---|
分子量 |
903.6 g/mol |
IUPAC 名称 |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 |
InChI 键 |
PRMIKLPNYYDDCC-WSRMJXCZSA-K |
手性 SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
规范 SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



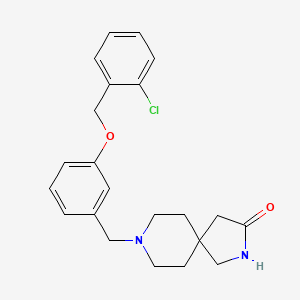

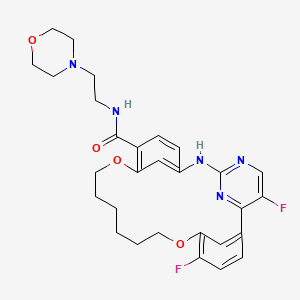
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

